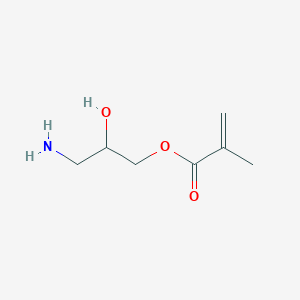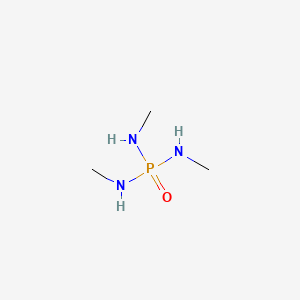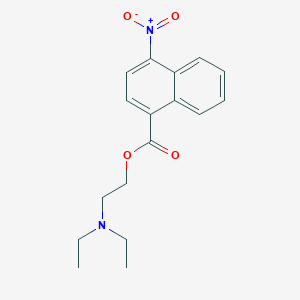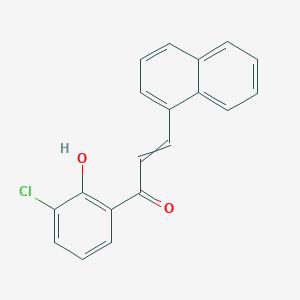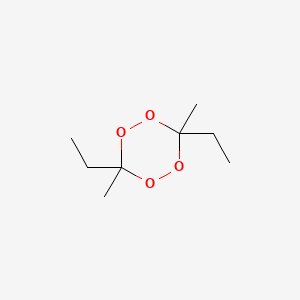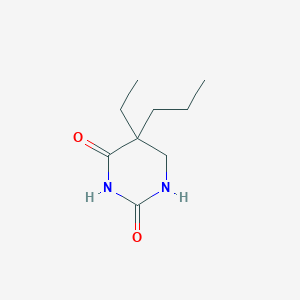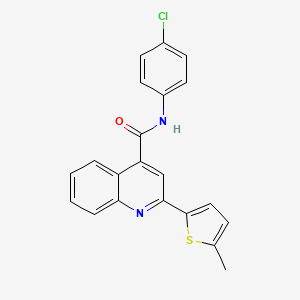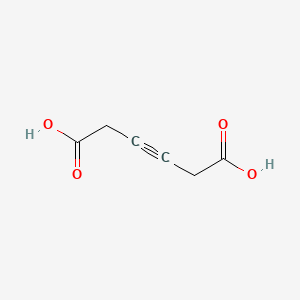![molecular formula C16H10ClNS B14736881 9-Chloro-7h-benzo[c]phenothiazine CAS No. 6314-37-0](/img/structure/B14736881.png)
9-Chloro-7h-benzo[c]phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-7h-benzo[c]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family It is characterized by the presence of a chlorine atom at the 9th position of the benzo[c]phenothiazine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7h-benzo[c]phenothiazine typically involves the chlorination of benzo[c]phenothiazine. One common method is the electrophilic substitution reaction, where benzo[c]phenothiazine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions
9-Chloro-7h-benzo[c]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of alkyl, acyl, or other functional groups.
科学的研究の応用
9-Chloro-7h-benzo[c]phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of photophysical and redox properties.
Biology: Investigated for its potential as a photoredox catalyst in biological systems. It can facilitate various biochemical transformations.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Chloro-7h-benzo[c]phenothiazine involves its interaction with molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. It can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzo[c]phenothiazine: The parent compound without the chlorine substitution.
Dibenzo[b,i]phenothiazine: An extended phenothiazine with additional fused rings.
Naphtho[2,3-b]phenothiazine: A phenothiazine derivative with a naphthalene ring.
Uniqueness
9-Chloro-7h-benzo[c]phenothiazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and physical properties. The chlorine substitution can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can impact the compound’s photophysical properties, making it suitable for specific applications in photoredox catalysis and optoelectronics.
特性
CAS番号 |
6314-37-0 |
|---|---|
分子式 |
C16H10ClNS |
分子量 |
283.8 g/mol |
IUPAC名 |
9-chloro-7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H10ClNS/c17-11-6-8-15-14(9-11)18-13-7-5-10-3-1-2-4-12(10)16(13)19-15/h1-9,18H |
InChIキー |
GPAVZFFLKQQJEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


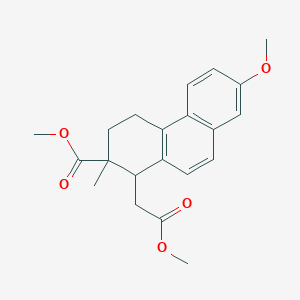
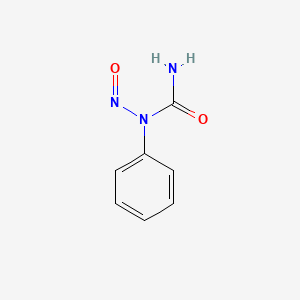
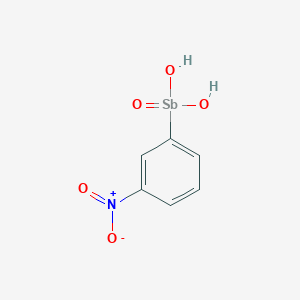
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
